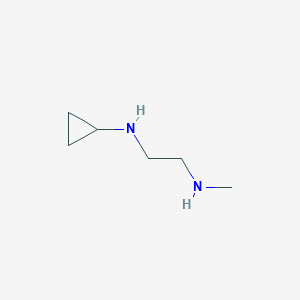
N-Methyl-N'-cyclopropyl ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methyl-N’-cyclopropyl ethylenediamine” is a chemical compound with the empirical formula C6H14N2 . It is provided to early discovery researchers as part of a collection of unique chemicals . The molecular weight of this compound is 114.19 .
Molecular Structure Analysis
The SMILES string of “N-Methyl-N’-cyclopropyl ethylenediamine” is CNCCNC1CC1 . This notation provides a way to represent the structure of the molecule in a text format.Physical And Chemical Properties Analysis
“N-Methyl-N’-cyclopropyl ethylenediamine” is a solid . The predicted physical properties include a melting point of -5.61° C, a boiling point of 167.1° C at 760 mmHg, a density of 0.9 g/mL, and a refractive index of n 20D 1.47 .Wissenschaftliche Forschungsanwendungen
1. Antitumor Activity
N-Methyl-N'-cyclopropyl ethylenediamine derivatives have demonstrated significant antitumor potential. For instance, cyclohexyl analogues of ethylenediamine dipropanoic acid have shown cytotoxic activity towards various human leukemic cell lines through mechanisms involving caspase-independent apoptosis associated with oxidative stress and mitochondrial dysfunction (Misirlić Denčić et al., 2012). Additionally, platinum(IV) complexes with N,N'-methylene modified cyclohexyl ethylenediamine-N,N'-diacetate (edda)-type ligands displayed strong antitumor potential, effective against various cancer cell lines, including cisplatin-resistant lines (Mihajlović et al., 2012).
2. Chemical Synthesis and Catalysis
In the field of chemical synthesis and catalysis, N-Methyl-N'-cyclopropyl ethylenediamine and its derivatives are used as ligands and catalysts. A study showed the efficient formation of N-cyclohexylethylenediamine with high selectivity in alkylation reactions using CuO–ZnO/Al2O3 catalysts (Yamakawa et al., 2004). Another research focused on the synthesis and in vitro anticancer activity of ruthenium–cymene complexes with cyclohexyl-functionalized ethylenediamine-N,N′-diacetate-type ligands, indicating the role of these complexes in catalysis and pharmaceutical applications (Savić et al., 2011).
3. Environmental Applications
N-Methyl-N'-cyclopropyl ethylenediamine and its analogues have been explored in environmental applications, particularly in biodegradable chelating agents. A review discussed the use of biodegradable alternatives to aminopolycarboxylates like ethylenediaminetetraacetic acid (EDTA) for various industrial and agricultural applications, highlighting the importance of environmentally friendly chelating agents (Pinto et al., 2014).
4. Surface Chemistry Studies
Ethylenediamine derivatives play a significant role in surface chemistry. For example, the interaction of ethylenediamine on Ge(100)-2 x 1 surfaces was investigated, demonstrating different adsorption behaviors that are critical for understanding surface interactions in materials science (Kim et al., 2005).
5. Biochemical Research
In biochemical research, derivatives of N-Methyl-N'-cyclopropyl ethylenediamine are studied for their roles in various biological processes. For instance, S-adenosylmethionine, a biological sulfonium compound, uses methylene groups derived from ethylenediamine in various biochemical reactions (Fontecave et al., 2004).
Safety and Hazards
“N-Methyl-N’-cyclopropyl ethylenediamine” is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . The safety information includes a warning signal word and the hazard statement H302 . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
Eigenschaften
IUPAC Name |
N'-cyclopropyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-4-5-8-6-2-3-6/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRPIZCHFSKXPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

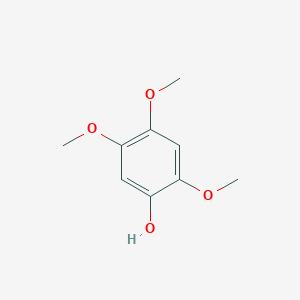
![N-(3-fluoro-4-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2369309.png)
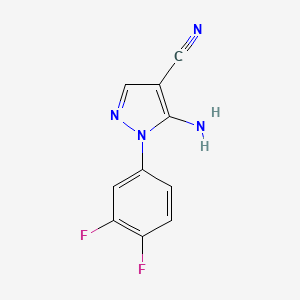
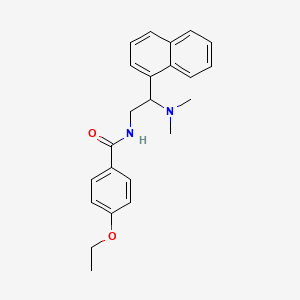
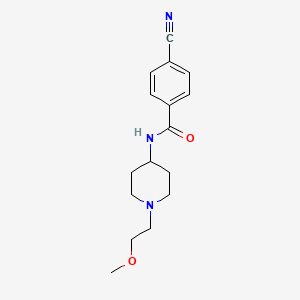
![N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B2369316.png)
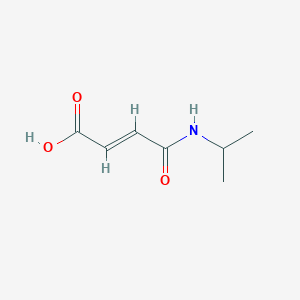

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2369321.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2369325.png)
![10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol](/img/structure/B2369328.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2369329.png)